molecular formula C5H9F3O B8758324 (2R)-4,4,4-trifluoro-2-methylbutan-1-ol

(2R)-4,4,4-trifluoro-2-methylbutan-1-ol

Cat. No.: B8758324
M. Wt: 142.12 g/mol
InChI Key: SSXCXTKPQAFQAP-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4,4,4-trifluoro-2-methylbutan-1-ol is an organic compound with the molecular formula C5H9F3O It is a fluorinated alcohol, which means it contains fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R)-4,4,4-trifluoro-2-methylbutan-1-ol can be synthesized through several methods. One common method involves the reaction of 4,4,4-trifluoro-2-methyl-2-butanone with a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol. The reaction typically occurs at room temperature and yields the desired alcohol product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of the corresponding ketone using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature conditions. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-4,4,4-trifluoro-2-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 4,4,4-trifluoro-2-methyl-2-butanone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to form the corresponding alkane, 4,4,4-trifluoro-2-methylbutane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group (-OH) in the compound can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed:

    Oxidation: 4,4,4-trifluoro-2-methyl-2-butanone.

    Reduction: 4,4,4-trifluoro-2-methylbutane.

    Substitution: 4,4,4-trifluoro-2-methyl-1-chlorobutane or 4,4,4-trifluoro-2-methyl-1-bromobutane.

Scientific Research Applications

(2R)-4,4,4-trifluoro-2-methylbutan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-4,4,4-trifluoro-2-methylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group (-OH) can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-1-butanol
  • 4,4,4-Trifluoro-2-butanone
  • 1-amino-4,4,4-trifluoro-butan-2-ol

Comparison: (2R)-4,4,4-trifluoro-2-methylbutan-1-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group in its structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, compared to similar compounds. For example, 4,4,4-Trifluoro-1-butanol lacks the methyl group, which affects its steric and electronic properties, making it less reactive in certain chemical reactions.

Properties

Molecular Formula

C5H9F3O

Molecular Weight

142.12 g/mol

IUPAC Name

(2R)-4,4,4-trifluoro-2-methylbutan-1-ol

InChI

InChI=1S/C5H9F3O/c1-4(3-9)2-5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1

InChI Key

SSXCXTKPQAFQAP-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CC(F)(F)F)CO

Canonical SMILES

CC(CC(F)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.